2-Chloromethyl-4-dimethylaminopyridine hydrochloride
Overview
Description
2-Chloromethyl-4-dimethylaminopyridine hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pyridine, characterized by the presence of a chloromethyl group and a dimethylamino group attached to the pyridine ring. This compound is known for its reactivity and utility in organic synthesis.
Preparation Methods
The synthesis of 2-Chloromethyl-4-dimethylaminopyridine hydrochloride typically involves the chloromethylation of 4-dimethylaminopyridine. One common method includes the reaction of 4-dimethylaminopyridine with formaldehyde and hydrochloric acid, resulting in the formation of the desired compound. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and high throughput.
Chemical Reactions Analysis
2-Chloromethyl-4-dimethylaminopyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or phenols, to form a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloromethyl-4-dimethylaminopyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4-dimethylaminopyridine hydrochloride involves its reactivity as a nucleophile and electrophile. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The dimethylamino group enhances the nucleophilicity of the pyridine ring, making it more reactive in various chemical reactions .
Comparison with Similar Compounds
Similar compounds to 2-Chloromethyl-4-dimethylaminopyridine hydrochloride include:
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has a methoxy group instead of a dimethylamino group, which affects its reactivity and applications.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride: Similar to the previous compound but with different substitution patterns on the pyridine ring.
The uniqueness of this compound lies in its combination of a chloromethyl group and a dimethylamino group, which provides a balance of electrophilic and nucleophilic reactivity, making it versatile for various synthetic applications.
Properties
IUPAC Name |
2-(chloromethyl)-N,N-dimethylpyridin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-11(2)8-3-4-10-7(5-8)6-9;/h3-5H,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFJSQKWBBYAMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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